Aurein

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Aurein is a natural product found in Packera glabella and Senecio flaccidus var. flaccidus with data available.

Scientific Research Applications

Membrane Disrupting Action of Aurein 1.2

This compound 1.2, an antimicrobial peptide from the Australian tree frog Litoria Aurea, acts by permeabilizing bacterial membranes. The peptide disrupts membranes via a mechanism known as the 'carpet mechanism'. The effectiveness of this process is influenced by membrane charge and the C-terminal amidation of this compound 1.2. It's found that increased membrane charge actually reduces the membrane disrupting activity of this compound 1.2. The phenylalanine residues in this compound 1.2 serve as membrane anchors, enabling it to bind to any membrane. C-terminal amidation is crucial for its action, suggesting that this compound 1.2 operates through aggregation-driven membrane penetration (Shahmiri, Enciso, & Mechler, 2015).

Role of Phenylalanine Residues

Further research on this compound 1.2 indicates that instead of charge interactions, aromatic phenylalanine residues facilitate membrane binding. This discovery contradicts the general assumption that the activity of such peptides is charge-driven. The study shows that altering these phenylalanine residues affects the peptide's mechanism of action, emphasizing their importance in the antimicrobial process (Shahmiri, Cornell, & Mechler, 2017).

Anticancer Activity

This compound peptides also demonstrate anticancer activity, particularly this compound 1.2 and this compound 3.1. These peptides, derived from the secretions of Australian bell frogs, have shown effectiveness against a variety of cancer cells. Interestingly, certain this compound peptides (e.g., aureins 1.2 and 3.1) exhibit this anticancer activity with LC50 values in the 10-5-10-4 M range, making them the smallest antibiotic and anticancer active peptides from an anuran source (Rozek et al., 2000).

Interaction with Lipid Bilayers

Investigations into the interaction of this compound 1.2 with charged lipid bilayers reveal that it binds to the surface of lipid bilayers, causing significant asymmetry. This interaction does not involve pore formation but rather induces strong changes in the lipid distribution across the bilayer leaflets. Such findings are crucial in understanding how this compound 1.2 targets bacterial membranes without destroying them (Rai & Qian, 2017).

Properties

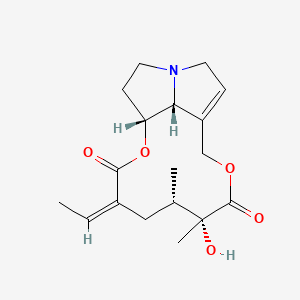

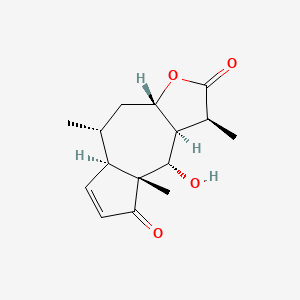

Molecular Formula |

C18H25NO5 |

|---|---|

Molecular Weight |

335.4 g/mol |

IUPAC Name |

(1R,4Z,6S,7R,17R)-4-ethylidene-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione |

InChI |

InChI=1S/C18H25NO5/c1-4-12-9-11(2)18(3,22)17(21)23-10-13-5-7-19-8-6-14(15(13)19)24-16(12)20/h4-5,11,14-15,22H,6-10H2,1-3H3/b12-4-/t11-,14+,15+,18+/m0/s1 |

InChI Key |

HKODIGSRFALUTA-RCDLFFMESA-N |

Isomeric SMILES |

C/C=C\1/C[C@@H]([C@@](C(=O)OCC2=CCN3[C@H]2[C@@H](CC3)OC1=O)(C)O)C |

SMILES |

CC=C1CC(C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)(C)O)C |

Canonical SMILES |

CC=C1CC(C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)(C)O)C |

Synonyms |

integerrimine intergerrimine senecionine senecionine citrate (1:1) senecionine citratre senecionine, (15E)-isomer squalidine |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,3S,8aS,11S,12S,15aS)-2,12-Dihydroxy-7,15a-diisopropyl-20,20,21,21-tetramethyl-2,3:11,12-bisbutano-2,3,4,5,9,10,11,12,13,14,15,15a-dodecahydro-1H,8aH-8,16-dioxadicyclohepta[a,h]anthracene-14,15-dione](/img/structure/B1252618.png)

![2,5-Bis[hydroxy(4-methoxyphenyl)methyl]thiophene](/img/structure/B1252637.png)

![(Z)-4-[(1R,2S,8R,17S,19R)-12-hydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid](/img/structure/B1252639.png)